![molecular formula C25H27NO5S B11400608 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400608.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C25H27NO5S and its molecular weight is 453.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Tetrahydrothiophene ring with a dioxido group.
- Ethylbenzyl group which enhances lipophilicity.
- Chromene core that contributes to its pharmacological properties.
The molecular formula is C24H25NO5S with a molecular weight of approximately 439.5 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The presence of the chromene moiety suggests potential inhibition of enzymes involved in cancer pathways.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.
- Antioxidant Activity : The dioxido group could enhance antioxidant properties, contributing to cellular protection against oxidative stress.
Anticancer Properties
Research indicates that derivatives of chromene have shown promising cytotoxic effects against several cancer cell lines:
Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|
A549 (Lung Cancer) | 22.09 | |
MCF-7 (Breast Cancer) | 6.40 ± 0.26 | |
Leukemia Cells | Not specified |
In vitro studies demonstrate that this compound exhibits significant antiproliferative effects, leading to apoptosis in cancer cells .
Antioxidant Activity
The compound's antioxidant potential has been evaluated using various assays:
- DPPH Radical Scavenging
- Hydrogen Peroxide Scavenging
- Total Antioxidant Capacity (TAC)
These assays indicate that it possesses substantial antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on Chromen Derivatives : A series of chromen derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated strong anticancer properties, particularly in inducing apoptosis .
- GIRK Channel Activation : Another related compound was found to activate G protein-gated inwardly rectifying potassium channels (GIRK), suggesting potential applications in treating anxiety and depression .
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with pharmacological targets, validating the experimental findings regarding cytotoxicity and receptor modulation .
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of chromene compounds often exhibit significant anticancer activity. The compound under discussion has been evaluated for its potential as an anticancer agent through various mechanisms:
- Mechanism of Action : Chromene derivatives have been shown to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival pathways. For example, studies have demonstrated that similar compounds can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting cytotoxic effects on cancer cells .
- Case Studies : In vitro studies have shown that related chromene derivatives can effectively reduce the viability of several cancer cell lines, including breast and colon cancer cells. These studies typically measure cell viability using assays such as MTT or XTT, providing quantitative data on the compound's efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism of Action : The presence of sulfur and oxygen functionalities in the molecule may enhance its lipophilicity, facilitating better penetration through bacterial membranes. This property is essential for antimicrobial activity as it allows the compound to reach intracellular targets effectively .
- Case Studies : Various studies have reported the synthesis of similar compounds with dual antimicrobial and anticancer properties. For instance, compounds containing oxadiazole rings have been shown to possess significant antimicrobial activities against a range of pathogens .
Pharmacological Insights
The pharmacological profile of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide suggests several beneficial effects:
- Inhibition Studies : Molecular docking studies indicate that this compound may act as a potent inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase . This suggests potential applications in treating inflammatory diseases.
Data Summary
Application | Mechanism | Key Findings |
---|---|---|
Anticancer | Induces apoptosis | Effective against breast and colon cancer cells |
Antimicrobial | Disrupts bacterial membranes | Active against various pathogens |
Anti-inflammatory | Inhibits lipoxygenase | Potential for treating inflammatory conditions |
Properties
Molecular Formula |
C25H27NO5S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-4-18-5-7-19(8-6-18)14-26(20-9-10-32(29,30)15-20)25(28)23-13-22(27)21-12-16(2)11-17(3)24(21)31-23/h5-8,11-13,20H,4,9-10,14-15H2,1-3H3 |
InChI Key |
NXZYWZSTJMWQNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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